N-(3-Isopropoxybenzyl)(4-methoxyphenyl)methanamine
Overview
Description
N-(3-Isopropoxybenzyl)(4-methoxyphenyl)methanamine: is a chemical compound with the molecular formula C18H23NO2 and a molecular weight of 285.38 g/mol . This compound is primarily used in proteomics research and is not intended for diagnostic or therapeutic use .
Preparation Methods
The synthesis of N-(3-Isopropoxybenzyl)(4-methoxyphenyl)methanamine involves several steps. One common method includes the reaction of 3-isopropoxybenzyl chloride with 4-methoxyphenylmethanamine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the nucleophilic substitution reaction. The mixture is stirred at room temperature for several hours, followed by purification using column chromatography .
Chemical Reactions Analysis
N-(3-Isopropoxybenzyl)(4-methoxyphenyl)methanamine: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like or , leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using or , resulting in the formation of alcohols or amines.
Scientific Research Applications
N-(3-Isopropoxybenzyl)(4-methoxyphenyl)methanamine: is widely used in scientific research, particularly in the field of proteomics. It is utilized as a biochemical tool to study protein interactions, enzyme activities, and cellular signaling pathways. Additionally, it has applications in medicinal chemistry for the development of novel therapeutic agents and in industrial chemistry for the synthesis of complex organic molecules .
Mechanism of Action
The mechanism of action of N-(3-Isopropoxybenzyl)(4-methoxyphenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
N-(3-Isopropoxybenzyl)(4-methoxyphenyl)methanamine: can be compared with other similar compounds, such as:
- N-(3-Isopropoxybenzyl)(4-hydroxyphenyl)methanamine
- N-(3-Isopropoxybenzyl)(4-ethoxyphenyl)methanamine
- N-(3-Isopropoxybenzyl)(4-methylphenyl)methanamine
These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical properties and biological activities .
Properties
IUPAC Name |
1-(4-methoxyphenyl)-N-[(3-propan-2-yloxyphenyl)methyl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2/c1-14(2)21-18-6-4-5-16(11-18)13-19-12-15-7-9-17(20-3)10-8-15/h4-11,14,19H,12-13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIDKNSYALTVJGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)CNCC2=CC=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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